Tetrakis(acetonitrile)copper(I) tetrafluoroborate

Overview

Description

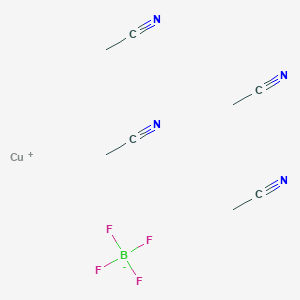

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a copper catalyst with the empirical formula C8H12BCuF4N4 . It is often used in various chemical reactions due to its catalytic properties .

Synthesis Analysis

Several methods are available for the synthesis of this compound. These include the modification of the known hexafluorophosphate procedure, addition of Acetonitrile to the CuBF4–toluene complex, and treatment of Copper(I) Oxide with Boron Trifluoride Etherate in MeCN .Molecular Structure Analysis

The molecular weight of this compound is 314.56 g/mol . The InChI key is YZGSKMIIVMCEFE-UHFFFAOYSA-N . The canonical SMILES string is B-(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] .Chemical Reactions Analysis

This compound is a catalyst in Diels–Alder and Ullmann reactions, intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .Physical And Chemical Properties Analysis

This compound appears as white crystals that decompose slowly in moist air to a greenish solid . It has a melting point of 159–161°C, and decomposes at 270°C . It is soluble in toluene, CH2Cl2, and MeCN .Scientific Research Applications

1. Energy Release in Solar Heat Batteries Tetrakis(acetonitrile)copper(I) tetrafluoroborate plays a crucial role in activating the thermal ring-closure reaction of high-energy vinylheptafulvene isomers to dihydroazulenes. This reaction is significant for the energy release in solar heat batteries, enhancing their efficiency and functionality (Cacciarini et al., 2017).

2. Green Synthesis Approach The compound has been synthesized using a new one-pot method that is simple, fast, effective, and environmentally friendly. This method notably uses water as a solvent and minimizes the use of toxic organic reagents, marking a significant advancement in the synthesis of this complex (Kritchenkov et al., 2019).

3. Acylation of Alcohols and Polyols This compound has been used in a new and highly efficient method for the acylation of alcohols and polyols. The process is notable for its mild conditions, often proceeding at room temperature with low catalyst loading. It has been applied to a wide variety of alcohol substrates, yielding ester products in good to excellent yields (Mensah & Earl, 2017).

4. Catalytic Reactions in Organic Synthesis In organic synthesis, this compound has been utilized as a catalyst for various reactions. For instance, it catalyzes tandem Cu(I)-carbene N-H insertion and hydroamination of alkynes, leading to the formation of isoindole derivatives (Peng et al., 2008).

5. Molecular Structure and Coordination Chemistry The compound's crystal structure has been studied, revealing insights into its coordination chemistry. For example, copper(I) ions are linked to each other by specific ligands, showcasing an almost tetrahedral arrangement. This understanding is crucial for applications in coordination chemistry and material science (Driessen et al., 1985).

6. Catalyst in Selective Oxidation Reactions It has been shown to act as a catalyst precursor in the efficient oxidation of benzene to p-benzoquinone. The use of this compound contributes to achieving high selectivity under mild conditions, demonstrating its potential in industrial applications (Wanna et al., 2019).

7. Asymmetric Mannich Reaction This compound, when used as a catalyst, aids in the asymmetric Mannich reaction of glycine Schiff bases with N-tosylimines. This catalytic system is effective across a broad range of substrates, highlighting its versatility in organic synthesis (Liang et al., 2010).

8. Luminescent Properties in Copper(I) Complexes The compound is used in the synthesis of luminescent dinuclear copper(I) complexes. It contributes to the development of complexes with unique photophysical properties, which are of interest in the field of materials science and optoelectronics (Bizzarri et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Tetrakis(acetonitrile)copper(I) tetrafluoroborate, also known as Cu(MeCN)4BF4, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, this compound facilitates the transformation of reactant molecules into products. It does this by lowering the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used as a catalyst in the Diels-Alder and Ullmann reactions , intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .

Result of Action

The result of this compound’s action is the efficient transformation of reactants into products in the reactions it catalyzes. For example, it can catalyze the aerobic oxidation of primary alcohols to aldehydes under ambient air conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for its role in the aerobic oxidation of alcohols .

Biochemical Analysis

Biochemical Properties

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is known to act as a catalyst in various biochemical reactions . It has been used in the oxidation of alcohols under aerobic conditions, and in Diels-Alder and Ullmann reactions

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a catalyst in various biochemical reactions

properties

IUPAC Name |

acetonitrile;copper(1+);tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGSKMIIVMCEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BCuF4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451051 | |

| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15418-29-8 | |

| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(acetonitrile)copper(I) Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is tetrakis(acetonitrile)copper(I) tetrafluoroborate and what is its typical application?

A1: this compound ([Cu(MeCN)4][BF4]) is a coordination complex widely employed as a catalyst in organic synthesis. It features a copper(I) ion coordinated to four acetonitrile molecules, with tetrafluoroborate as the counterion.

Q2: Can you provide details about the structural characterization of this compound?

A2: this compound is characterized by:

Q3: In what solvents is this compound soluble?

A3: It exhibits solubility in various organic solvents like toluene, dichloromethane, and acetonitrile. []

Q4: What are some of the catalytic applications of this compound?

A4: this compound demonstrates versatility as a catalyst in various organic reactions, including:

- Diels–Alder reactions: It catalyzes [3+2]-cycloaddition reactions between enoldiazo compounds and α-diazocarboximides to form cyclopenta[2,3]pyrrolo[2,1-b]oxazoles with high diastereoselectivity. []

- Ullmann reactions: It facilitates the coupling of 1-halogenoanthraquinones with primary amines to yield aminated anthraquinones, with the reaction rate influenced by the halogen (I > Br > Cl). []

- Reductive cross-coupling reactions: It enables the synthesis of secondary or tertiary amides from aldehydes and amides via a one-pot condensation and reductive cross-coupling sequence. []

Q5: Can you describe the mechanism of the Ullmann amination reaction catalyzed by this compound?

A5: The mechanism involves: (i) formation of a copper(I)–amine complex, (ii) activation of this complex for attack on the aryl halide by proton abstraction, and (iii) generation of an arylcopper(III) intermediate. This intermediate can then undergo either intermolecular attack by an amine to yield the aminated product or intramolecular hydrogen transfer to yield the dehalogenated product. []

Q6: How does the structure of the amine affect the Ullmann amination reaction?

A6: Deuterium labeling studies have shown that N-deuteration of the amine leads to a small kinetic isotope effect, while deuteriation at the α-carbon atom of the amine has a minimal kinetic effect but significantly impacts the product ratio, favoring amination over dehalogenation. []

Q7: How does oxygen affect reactions catalyzed by this compound?

A7: Exposure of the copper(I)–amine complex to oxygen can lead to the formation of a new copper complex, which exhibits different reactivity with aryl halides compared to the original complex. []

Q8: What other reactions has this compound been used for?

A8: this compound has proven useful in a variety of other transformations, including:

- Asymmetric Mannich reactions: It enables the enantioselective synthesis of α,β-diamino acid esters from glycine Schiff bases and N-tosylimines when combined with a chiral phosphoramidite ligand (TF-BiphamPhos). []

- Trifluoromethylation of cyclopropanols: It catalyzes the reaction of cyclopropanols with Togni reagent to afford β-trifluoromethyl-substituted ketones in good yields. []

Q9: Are there any studies on the stability of this compound?

A9: this compound is moisture sensitive and decomposes slowly in moist air. It can be stored under an inert atmosphere and purified by recrystallization from hot acetonitrile followed by drying under vacuum. []

Q10: Have there been any studies on the use of this compound in supercritical fluids?

A10: Yes, this compound has been studied as a precursor for the electrodeposition of copper from supercritical CO2/acetonitrile mixtures. While it demonstrates potential, its limited solubility in this medium poses a challenge that can be addressed by modifying the anion. []

Q11: What analytical methods are typically used to determine the purity of this compound?

A11: The purity of this compound can be determined by analyzing its boron and copper content. Potentiometric titration for boron and flame atomic absorption spectrometry or iodometric-potentiometric titration for copper are commonly used methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

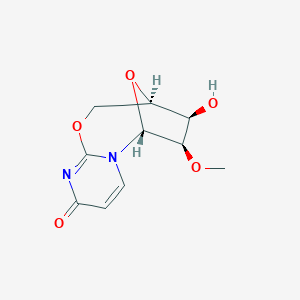

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)

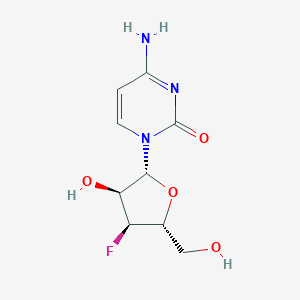

![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)

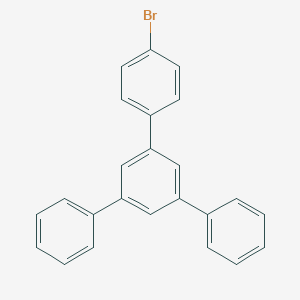

![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)

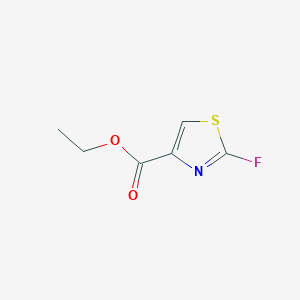

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)